N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide

Catalog No.
S2811206
CAS No.
574710-18-2
M.F
C15H11Cl2NO3
M. Wt
324.16
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamid...

CAS Number

574710-18-2

Product Name

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide

IUPAC Name

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide

Molecular Formula

C15H11Cl2NO3

Molecular Weight

324.16

InChI

InChI=1S/C15H11Cl2NO3/c16-12-6-5-11(7-13(12)17)18-15(20)9-21-14-4-2-1-3-10(14)8-19/h1-8H,9H2,(H,18,20)

InChI Key

BZKXKIKGNPKIDR-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C=O)OCC(=O)NC2=CC(=C(C=C2)Cl)Cl

solubility

not available

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide is a synthetic organic compound characterized by its unique structure, which features a dichlorophenyl moiety and a formylphenoxy group attached to an acetamide backbone. This compound is represented by the molecular formula C15H12Cl2NO3C_{15}H_{12}Cl_{2}NO_{3} and has a molecular weight of approximately 318.17 g/mol. The presence of both the dichlorophenyl and formylphenoxy groups provides distinct chemical reactivity and biological activity, making it a subject of interest in medicinal chemistry and material science .

The chemical reactivity of N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide primarily involves functional group transformations. Key reactions include:

  • Oxidation: The formyl group can be oxidized to a carboxylic acid, yielding N-(3,4-dichlorophenyl)-2-(2-carboxyphenoxy)acetamide.
  • Reduction: The formyl group can also be reduced to a hydroxymethyl group, resulting in N-(3,4-dichlorophenyl)-2-(2-hydroxyphenoxy)acetamide.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions depending on the nucleophiles used, leading to various substituted derivatives.

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide exhibits significant biological activity. Research indicates potential anti-inflammatory and anticancer properties, likely due to its ability to interact with specific molecular targets in biological systems. The compound may inhibit enzymes involved in inflammatory pathways or modulate receptor activities, contributing to its therapeutic potential.

The synthesis of N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide typically involves the following steps:

  • Formation of Intermediate: The reaction begins with 3,4-dichloroaniline reacting with 2-formylphenoxyacetic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). This reaction is generally conducted in an organic solvent like dichloromethane at room temperature for several hours.
  • Acylation Reaction: The intermediate undergoes acylation with chloroacetyl chloride in the presence of a base (e.g., triethylamine), leading to the formation of the final product.

Industrial production methods may involve optimized routes for enhanced yield and purity, utilizing continuous flow reactors and advanced purification techniques.

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide has diverse applications:

  • Medicinal Chemistry: Investigated as a potential pharmacophore for developing new therapeutic agents targeting inflammation and cancer.
  • Material Science: Explored for synthesizing advanced materials such as polymers and nanomaterials due to its unique structural features.
  • Biological Studies: Used as a biochemical probe in assays to study enzyme interactions and cellular processes .

Studies on N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide indicate that its mechanism of action involves specific interactions with molecular targets such as enzymes or receptors. The formyl group may form covalent bonds with nucleophilic residues in proteins, leading to modulation of protein function. Additionally, the hydrophobic nature of the dichlorophenyl group enhances binding affinity to target molecules, facilitating its biological effects.

Several compounds share structural similarities with N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide. Here are notable examples:

Compound NameStructural FeaturesUnique Aspects
N-(3,4-dichlorophenyl)-2-(2-hydroxyphenoxy)acetamideHydroxyl group instead of formylDifferent reactivity due to hydroxyl presence
N-(3,4-dichlorophenyl)-2-(2-carboxyphenoxy)acetamideCarboxylic acid group instead of formylIncreased acidity and potential for different interactions
N-(3,4-dimethylphenyl)-2-(2-formylphenoxy)acetamideDimethyl substitution on phenyl ringAltered electronic properties affecting reactivity
N-(3,4-dichlorophenyl)-2-(4-isopropylphenoxy)acetamideIsopropyl substitution on phenoxyVariations in steric hindrance influencing binding affinity

N-(3,4-dichlorophenyl)-2-(2-formylphenoxy)acetamide stands out due to its unique combination of dichlorophenyl and formylphenoxy groups. These features confer distinct chemical reactivity and biological activity compared to similar compounds .

XLogP3

3.5

Dates

Last modified: 04-15-2024

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